molecular formula C7H6F3NO3 B13583911 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid

Cat. No.: B13583911
M. Wt: 209.12 g/mol
InChI Key: FJRZGUSLRMVAEJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3NO3 and a molecular weight of 209.12 g/mol . This compound is characterized by the presence of trifluoromethyl and oxazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the trifluoroacylation of oxazoles. This process can be carried out under various conditions, often requiring the use of specific reagents and catalysts to achieve the desired product . One common method involves the use of trifluoroacetic anhydride and oxazole derivatives in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid is unique due to its combination of trifluoromethyl and oxazole groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)4(3-6(12)13)5-1-2-14-11-5/h1-2,4H,3H2,(H,12,13)

InChI Key

FJRZGUSLRMVAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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